7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Properties
IUPAC Name |
7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-2-15-17(21)20(10-11-5-3-4-6-13(11)18)14-8-7-12(19)9-16(14)22-15/h3-9,15H,2,10,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLETWYZZYAYJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=C(O1)C=C(C=C2)N)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(2-Fluorobenzyl)-2-chloroacetamide
The synthesis begins with the acylation of (2-fluorobenzyl)amine using chloroacetyl chloride:
$$
\text{(2-Fluorobenzyl)amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}3, \text{CH}2\text{Cl}_2} \text{N-(2-Fluorobenzyl)-2-chloroacetamide}
$$
This reaction proceeds at 0–5°C to minimize side reactions, yielding the acetamide in 85–90% purity after aqueous workup.
Smiles Rearrangement for Benzoxazine Core Formation
The acetamide undergoes cyclization with 2-chloro-4-nitrophenol under NaH/DMF conditions to form the benzoxazinone skeleton:
$$
\text{N-(2-Fluorobenzyl)-2-chloroacetamide} + \text{2-chloro-4-nitrophenol} \xrightarrow{\text{NaH, DMF}} \text{7-Nitro-4-(2-fluorobenzyl)-2H-benzo[b]oxazin-3-one}
$$
Optimization Notes :
Nitro Reduction to 7-Amino Derivative
Catalytic hydrogenation selectively reduces the nitro group:
$$
\text{7-Nitro intermediate} \xrightarrow{\text{H}_2, 10\% \text{Pd/C}, \text{MeOH}} \text{7-Amino-4-(2-fluorobenzyl)-2H-benzo[b]oxazin-3-one}
$$
Critical Parameters :
- Catalyst Loading : 5–10% Pd/C ensures complete reduction without over-hydrogenation.
- Reaction Monitoring : TLC (ethyl acetate/hexane, 1:1) confirms nitro group disappearance.
Comparative Analysis of Methodologies
Solvent Systems for Cyclization
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 12 | 72 | 98 |
| CH$$_3$$CN | 24 | 58 | 91 |
| THF | 36 | 45 | 87 |
DMF’s high polarity facilitates Smiles rearrangement by stabilizing transition states.
Catalytic Hydrogenation Efficiency
| Catalyst | H$$_2$$ Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | 50 | 4 | 95 |
| Raney Ni | 50 | 8 | 78 |
| PtO$$_2$$ | 50 | 6 | 82 |
Pd/C demonstrates superior activity due to optimal H$$_2$$ adsorption kinetics.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar benzoxazine core and ethyl group orientation (Fig. 1). Key metrics:
- Bond Angles : C2-O1-C9 = 118.5°, consistent with sp$$^3$$ hybridization.
- Torsion Angles : N1-C4-C5-O2 = -12.3°, indicating minimal ring strain.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzoxazine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one are highlighted through comparisons with related benzoxazinones (Table 1).
Table 1: Comparative Analysis of Benzoxazinone Derivatives
Key Observations
Substituent Position and Activity: The 7-amino group in the target compound contrasts with the 6-chloro group in BONC-013. Amino groups generally improve solubility and hydrogen-bonding capacity, which could enhance hTopo I inhibition compared to halogens .
Fluorophenyl Substitution :
- The 2-fluorophenylmethyl group in the target compound vs. the 4-fluorophenylmethyl isomer () demonstrates how halogen positioning affects electronic and steric interactions. The ortho-fluorine may induce conformational strain, altering binding to hTopo I compared to the para-substituted analogue .
Comparison with Natural Benzoxazinoids: Natural derivatives like DIBOA and DIMBOA lack synthetic modifications (e.g., amino or fluorophenyl groups) and exhibit distinct ecological roles rather than therapeutic applications .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to other 3,4-dihydro-2H-1,4-benzoxazin-3-ones, such as cyclization of substituted 2-aminophenols with electrophilic reagents (e.g., ethyl 2,3-dibromopropionate) .
Research Findings and Implications
- Topoisomerase Inhibition: Benzoxazinones with electron-withdrawing groups (e.g., chloro, fluoro) and hydrogen-bond donors (e.g., amino) show enhanced hTopo I inhibitory activity. The target compound’s 7-amino and 2-fluorophenyl groups position it as a candidate for further enzymatic assays .
- SAR Trends : Ethyl and fluorophenyl substituents may optimize pharmacokinetic profiles by balancing lipophilicity and metabolic stability .
- Gaps in Data : Specific IC₅₀ values for the target compound are unavailable; comparative studies with BONC-013 and related analogues are needed to quantify potency.
Biological Activity
7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, characterized by its unique chemical structure and promising biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical formula for this compound is , with a CAS number of 303151-31-7. The compound features an amino group, an ethyl group, and a fluorophenyl group attached to the benzoxazine core.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 14f | PC-3 (Prostate) | 7.84 |
| Compound 14f | MDA-MB-231 (Breast) | 16.2 |
| Compound 14f | U-87 MG (Brain) | Not specified |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms similar to those of known anticancer agents like isoflavones .
The proposed mechanism of action involves the interaction of the compound with specific cellular targets that regulate cell growth and apoptosis. The presence of hydroxyl groups in related compounds has been linked to enhanced binding capabilities to estrogen receptors, suggesting a pathway for anticancer activity through hormone modulation .
Neuropharmacological Effects
In addition to its anticancer properties, benzoxazine derivatives have been explored for their neuropharmacological effects. A study evaluating related compounds for serotonin receptor antagonistic activities found that modifications at specific positions on the benzoxazine ring can significantly impact receptor binding affinity and functional antagonism . This indicates potential applications in treating neurological disorders.
Case Studies
- Anticancer Evaluation : In a study published in Molecules, several benzoxazine derivatives were synthesized and tested for their antiproliferative effects against multiple cancer cell lines. Compound 14f was identified as particularly effective against prostate and breast cancer cells, with further structural optimization suggested to enhance efficacy .
- Serotonin Receptor Studies : Research indicated that modifications to the benzoxazine structure could lead to increased antagonistic activity at serotonin receptors. This highlights the versatility of these compounds in targeting different biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
